1,2,2-Tribromo-1H,1H-perfluorooctane
Overview
Description
1,2,2-Tribromo-1H,1H-perfluorooctane is a synthetic organic compound . It has the molecular formula C9H2Br3F15 and a molecular weight of 634.8 g/mol. It’s also known by its systematic name, 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane .
Molecular Structure Analysis
The molecular structure of 1,2,2-Tribromo-1H,1H-perfluorooctane consists of a carbon backbone with three bromine atoms and fifteen fluorine atoms attached . The SMILES representation of the molecule isC (C (C (C (C (C (F) (F)F) (F)F) (F)F) (F)F) (Br)Br)Br
. Physical And Chemical Properties Analysis
1,2,2-Tribromo-1H,1H-perfluorooctane has a density of 2.2±0.1 g/cm3, a boiling point of 202.8±8.0 °C at 760 mmHg, and a flash point of 76.4±18.4 °C . Its vapor pressure is 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 54.3±0.3 cm3 . It has no H bond acceptors or donors, and five freely rotating bonds .Scientific Research Applications
2. Synthesis of a New Perfluorinated Ionic Monomer
- Application : The compound is used in the synthesis of a new perfluorinated ionic monomer .
- Method of Application : The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part), respectively .
- Results or Outcomes : The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal properties of this new compound .
3. Synthesis of Perfluorinated Imidazolium
- Application : The compound is used in the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion as a new functionalized partner .
- Method of Application : The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part), respectively .
- Results or Outcomes : This perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal properties of this new compound .
3. Synthesis of Perfluorinated Imidazolium
- Application : The compound is used in the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion as a new functionalized partner .
- Method of Application : The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part), respectively .
- Results or Outcomes : This perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal properties of this new compound .
properties
IUPAC Name |
8,8,9-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorononane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Br3F15/c10-1-2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZYIHDJFHVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Br3F15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Tribromo-1H,1H-perfluorooctane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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